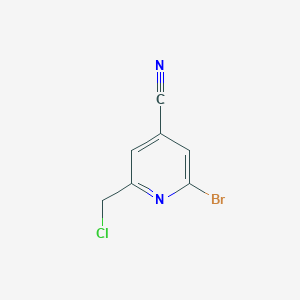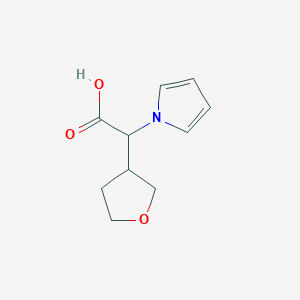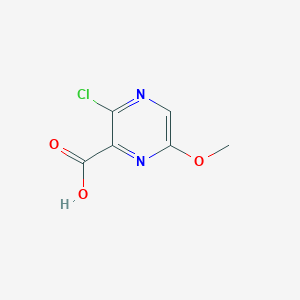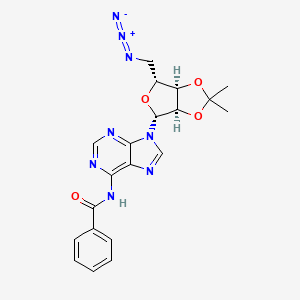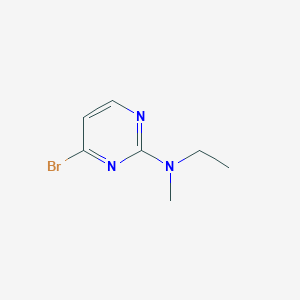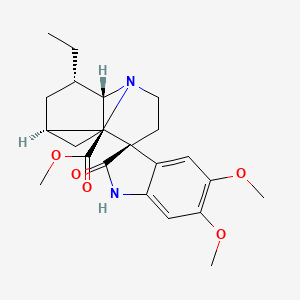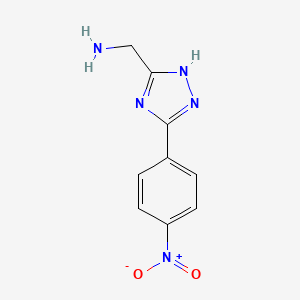![molecular formula C23H26N2O2 B14863966 11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14863966.png)
11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the reaction of o-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) and an aromatic aldehyde under specific conditions. The reaction is often catalyzed by various agents such as silica-supported fluoroboric acid or propylphosphonic anhydride (T3P®) to enhance yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to reduce reaction time and improve yield. This method utilizes microwave irradiation to accelerate the reaction between the starting materials, resulting in a more efficient production process .
化学反応の分析
Types of Reactions
11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic reagents like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal cations such as Cd2+.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic effect is believed to be mediated through binding to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
- 11-(3-Bromo-phenyl)-3-(4-methoxy-phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one
- 3-(4-Chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one
Uniqueness
11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group contributes to its antioxidant activity, while the multiple methyl groups enhance its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C23H26N2O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
6-(3-hydroxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O2/c1-13-8-17-18(9-14(13)2)25-22(15-6-5-7-16(26)10-15)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-26H,11-12H2,1-4H3 |
InChIキー |
NOPHCKYTLUSZSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)O)C(=O)CC(C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


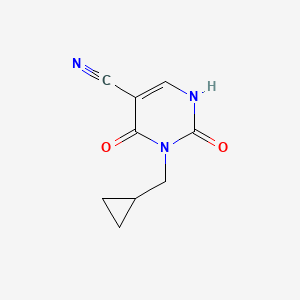
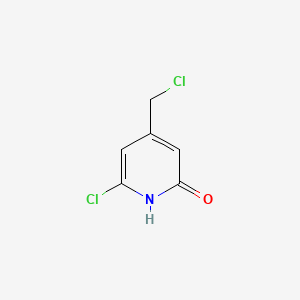
![8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14863897.png)
